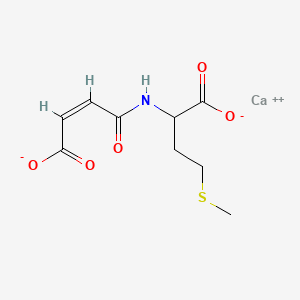
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate is a synthetic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a calcium ion coordinated with a methionate ligand, which contains both carboxylate and oxoallyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate typically involves the reaction of calcium salts with methionate ligands under controlled conditions. The reaction may require specific solvents, temperatures, and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions may alter the functional groups within the compound.
Substitution: The methionate ligand may be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions may produce new calcium-ligand complexes.
Applications De Recherche Scientifique
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may have several scientific research applications, including:
Chemistry: As a reagent or catalyst in various chemical reactions.
Biology: Potential use in studying calcium-binding proteins or enzymes.
Medicine: Investigating its potential as a therapeutic agent or drug delivery system.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved could include calcium signaling, oxidative stress response, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other calcium-methionate complexes or compounds with similar functional groups, such as:
- Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-L-methionate
- Calcium (E)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
- Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-cysteinate
Uniqueness
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may be unique in its specific coordination geometry, stability, and reactivity compared to similar compounds. These properties could make it particularly useful in certain applications or research areas.
Propriétés
Numéro CAS |
93805-85-7 |
|---|---|
Formule moléculaire |
C9H11CaNO5S |
Poids moléculaire |
285.33 g/mol |
Nom IUPAC |
calcium;2-[[(Z)-3-carboxylatoprop-2-enoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H13NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2/b3-2-; |
Clé InChI |
BHDKTWMJUWZWNU-OLGQORCHSA-L |
SMILES isomérique |
CSCCC(C(=O)[O-])NC(=O)/C=C\C(=O)[O-].[Ca+2] |
SMILES canonique |
CSCCC(C(=O)[O-])NC(=O)C=CC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















